Cas no 63349-52-0 (Methyl 4-iodophenylacetate)
Methyl 4-iodophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-iodophenylacetate
- 4-IODPHENYLACETIC ACID METHYL ESTER
- methyl 2-(4-iodophenyl)acetate
- (4-iodophenyl)acetic acid methyl ester
- 4-(methoxycarbonylmethyl)iodobenzene
- methyl p-iodophenylacetate
- methyl-4-iodophenyl acetate
- DTXSID30439006
- A917578
- (4-iodo-phenyl)-acetic acid methyl ester
- methyl-(4-iodophenyl)-acetate
- AKOS015940451
- Methyl4-Iodophenylacetate
- AC6509
- methyl-4-iodophenylacetate
- DB-352040
- MFCD09752980
- 63349-52-0
- 4-iodophenyl acetic acid methyl ester
- methyl(4-iodophenyl)acetate
- SCHEMBL829305
- FS-5110
- CS-0094448
- 4-iodo phenyl acetic acid methyl ester
- Methyl (4-iodophenyl)acetate
- SY041745
- IYIVBGQBEMSRLO-UHFFFAOYSA-N
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- MDL: MFCD09752980
- Inchi: 1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
- InChI Key: IYIVBGQBEMSRLO-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)CC(=O)OC
Computed Properties
- Exact Mass: 275.96500
- Monoisotopic Mass: 275.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.00670
Methyl 4-iodophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038714-250mg |
Methyl 4-Iodophenylacetate |
63349-52-0 | 98% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 038714-1g |
Methyl 4-Iodophenylacetate |
63349-52-0 | 98% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 038714-5g |
Methyl 4-Iodophenylacetate |
63349-52-0 | 98% | 5g |
£166.00 | 2022-03-01 | |
| Fluorochem | 038714-25g |
Methyl 4-Iodophenylacetate |
63349-52-0 | 98% | 25g |
£804.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D914687-5g |
Methyl 4-Iodophenylacetate |
63349-52-0 | 98% | 5g |
$130 | 2024-07-20 | |
| eNovation Chemicals LLC | D771368-5g |
4-IODPHENYLACETIC ACID METHYL ESTER |
63349-52-0 | 97% | 5g |
$140 | 2024-06-06 | |
| 1PlusChem | 1P00EKZB-250mg |
4-IODPHENYLACETIC ACID METHYL ESTER |
63349-52-0 | 98% | 250mg |
$10.00 | 2025-02-27 | |
| 1PlusChem | 1P00EKZB-1g |
4-IODPHENYLACETIC ACID METHYL ESTER |
63349-52-0 | 98% | 1g |
$18.00 | 2025-02-27 | |
| 1PlusChem | 1P00EKZB-5g |
4-IODPHENYLACETIC ACID METHYL ESTER |
63349-52-0 | 98% | 5g |
$78.00 | 2025-02-27 | |
| Aaron | AR00EL7N-250mg |
4-IODPHENYLACETIC ACID METHYL ESTER |
63349-52-0 | 98% | 250mg |
$7.00 | 2025-01-24 |
Methyl 4-iodophenylacetate Suppliers
Methyl 4-iodophenylacetate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Methyl 4-iodophenylacetate
Methyl 4-iodophenylacetate (CAS No. 63349-52-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-iodophenylacetate (CAS No. 63349-52-0) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique structural properties, serves as a crucial intermediate in the development of various therapeutic agents. Its molecular structure, featuring an ester group and an iodine substituent on a phenyl ring, makes it particularly valuable for synthetic chemists working on complex drug molecules.
The significance of Methyl 4-iodophenylacetate lies in its ability to undergo a variety of chemical transformations, which are essential for constructing intricate pharmacophores. The presence of the iodine atom on the phenyl ring enhances its reactivity, allowing for selective coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely employed in medicinal chemistry to form carbon-carbon bonds, a fundamental step in the synthesis of many modern drugs.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The demand for efficient and scalable synthetic routes has led to the exploration of new intermediates like Methyl 4-iodophenylacetate. Its role in constructing biaryl structures, which are prevalent in many bioactive compounds, has made it a staple in synthetic libraries used by pharmaceutical companies.
One of the most compelling applications of Methyl 4-iodophenylacetate is in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, modulating their activity to achieve therapeutic effects. For instance, studies have shown that derivatives of this compound can be used to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to functionalize the iodine atom allows for further derivatization, enabling chemists to fine-tune the properties of these inhibitors.
The pharmaceutical industry has also leveraged Methyl 4-iodophenylacetate in the development of antiviral and antibacterial agents. The structural motif present in this compound can be incorporated into molecules that disrupt viral replication or bacterial cell wall synthesis. Recent advances in medicinal chemistry have highlighted its utility in creating protease inhibitors, which are essential for treating viral infections such as HIV and hepatitis C.
From a synthetic chemistry perspective, Methyl 4-iodophenylacetate offers several advantages over other intermediates. Its high reactivity and compatibility with various coupling reactions make it a preferred choice for multi-step syntheses. Additionally, its stability under standard reaction conditions ensures consistent yields, which is critical for industrial-scale production. These attributes have positioned it as a cornerstone in the arsenal of synthetic tools available to pharmaceutical researchers.
The use of computational methods has further enhanced the utility of Methyl 4-iodophenylacetate. Advanced computational techniques allow researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This approach not only saves time but also reduces the environmental impact associated with trial-and-error experimentation. By integrating computational chemistry with traditional synthetic methods, scientists can more efficiently harness the potential of this intermediate.
In conclusion, Methyl 4-iodophenylacetate (CAS No. 63349-52-0) is a pivotal compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing a wide range of therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.
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